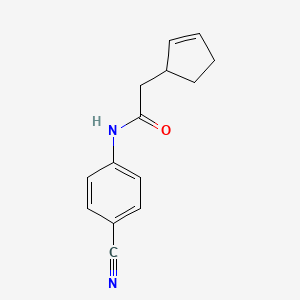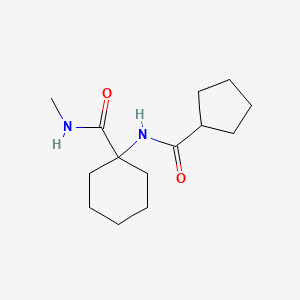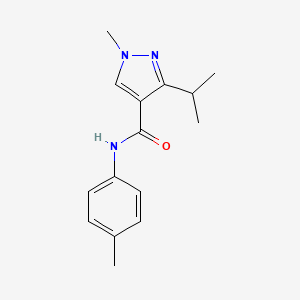
N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide, also known as CPAA, is a compound that has been widely studied for its potential applications in scientific research. This compound is a member of the cyclopentenone family, which is known for its unique chemical properties and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide is not fully understood, but it is thought to involve the modulation of various signaling pathways within cells. Specifically, this compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, this compound has been shown to inhibit the NF-kB pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the modulation of immune responses, and the protection against oxidative stress and inflammation. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, potentially making it useful in the treatment of a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, this compound is relatively easy to synthesize and purify, making it a useful tool in a variety of experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide. One area of interest is the development of new cancer therapies based on the inhibition of cell proliferation by this compound. Additionally, research on the potential neuroprotective effects of this compound could lead to the development of new treatments for neurodegenerative diseases. Finally, further research on the immune-modulating effects of this compound could lead to the development of new immunotherapies.
Synthesemethoden
N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide can be synthesized using a variety of methods, including the reaction of 4-cyanobenzaldehyde with cyclopentenone in the presence of a catalyst. This reaction results in the formation of this compound, which can then be purified using a variety of techniques, such as column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide has been studied for its potential applications in a variety of scientific fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, potentially making it a useful tool in the development of new cancer therapies. In neurology, this compound has been studied for its potential to protect against oxidative stress and inflammation, which are known to play a role in neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to modulate the immune response, potentially making it a useful tool in the development of new immunotherapies.
Eigenschaften
IUPAC Name |
N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-10-12-5-7-13(8-6-12)16-14(17)9-11-3-1-2-4-11/h1,3,5-8,11H,2,4,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLBUEKVSTWEOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Oxo-2-[(2-pyrrolidin-1-yl-1,3-benzothiazol-6-yl)amino]ethoxy]acetic acid](/img/structure/B7514099.png)
![N-[2-(furan-2-yl)ethyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7514105.png)
![1-(4-Chlorophenoxy)-3-[furan-2-ylmethyl(methyl)amino]propan-2-ol](/img/structure/B7514123.png)
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(4-ethoxyphenyl)methanone](/img/structure/B7514132.png)

![1-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B7514155.png)


![N-[1-(furan-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7514180.png)



